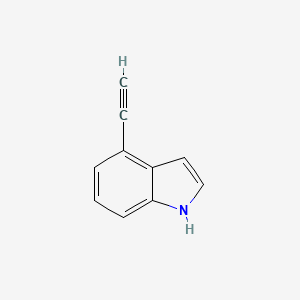

4-エチニル-1H-インドール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ethynyl-1H-indole is an organic compound belonging to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. This compound is notable for its ethynyl group attached to the fourth position of the indole ring, which imparts unique chemical properties and reactivity.

科学的研究の応用

4-Ethynyl-1H-indole has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

4-Ethynyl-1H-indole, like other indole derivatives, is known to interact with various biological targets. Indole derivatives have been found in many important synthetic drug molecules and have shown high-affinity binding to multiple receptors . .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes at the molecular level . These changes can lead to a wide range of biological effects, depending on the specific derivative and target involved.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they can cause various molecular and cellular effects .

Action Environment

It is generally important to handle such compounds in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1H-indole can be achieved through various methods, including:

Sonogashira Coupling Reaction: This method involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and provides high yields.

Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with an aldehyde or ketone, followed by cyclization to form the indole ring. Subsequent functionalization at the fourth position introduces the ethynyl group.

Industrial Production Methods: Industrial production of 4-Ethynyl-1H-indole often employs scalable and cost-effective methods such as the Sonogashira coupling reaction due to its efficiency and high yield.

化学反応の分析

Types of Reactions: 4-Ethynyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents.

Major Products:

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated, sulfonated, or nitrated indole derivatives.

類似化合物との比較

Indole: The parent compound of 4-Ethynyl-1H-indole, lacking the ethynyl group.

4-Methyl-1H-indole: Similar structure with a methyl group instead of an ethynyl group.

4-Bromo-1H-indole: Contains a bromine atom at the fourth position instead of an ethynyl group.

Uniqueness: 4-Ethynyl-1H-indole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This functional group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.

生物活性

4-Ethynyl-1H-indole is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits significant potential as an antiviral, anticancer, and antimicrobial agent. The following sections provide a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Ethynyl-1H-indole possesses a unique structure characterized by an ethynyl group at the 4-position of the indole ring. This structural feature contributes to its distinct chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H7N |

| Molecular Weight | 133.16 g/mol |

| Structure | 4-Ethynyl-1H-indole |

Biological Activities

1. Antiviral Properties

Research indicates that 4-Ethynyl-1H-indole exhibits antiviral activity against various viruses. Its mechanism involves the inhibition of viral replication through interaction with specific viral proteins or host cell pathways. Studies have shown that derivatives of this compound can effectively reduce viral load in infected cells, making it a candidate for further development as an antiviral drug.

2. Anticancer Properties

The anticancer potential of 4-Ethynyl-1H-indole has been extensively studied. It has been reported to induce apoptosis in cancer cells through several mechanisms, including:

- Inhibition of key signaling pathways (e.g., PI3K/Akt, MAPK)

- Modulation of gene expression related to cell cycle regulation

- Induction of oxidative stress leading to cancer cell death .

3. Antimicrobial Activity

This compound also demonstrates significant antimicrobial properties against various bacterial strains. Studies have indicated that 4-Ethynyl-1H-indole exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .

The mechanisms underlying the biological activities of 4-Ethynyl-1H-indole are complex and multifaceted:

- Receptor Binding: The compound can bind to specific receptors involved in cell signaling, modulating their activity and influencing cellular responses.

- Enzyme Inhibition: It may inhibit enzymes critical for the survival or replication of pathogens, including kinases involved in cancer progression.

- Gene Regulation: By interacting with transcription factors or epigenetic modulators, it can alter gene expression patterns associated with disease states.

Case Studies

Several studies have highlighted the efficacy of 4-Ethynyl-1H-indole in various biological contexts:

Case Study 1: Antiviral Activity

In a study examining its effects on influenza virus, researchers found that treatment with 4-Ethynyl-1H-indole significantly reduced viral titers in infected cell cultures compared to controls. The compound was shown to interfere with viral protein synthesis, suggesting a potential role as an antiviral agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on breast cancer cell lines demonstrated that 4-Ethynyl-1H-indole induced apoptosis through activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates .

特性

IUPAC Name |

4-ethynyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-2-8-4-3-5-10-9(8)6-7-11-10/h1,3-7,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHQEOJJLFYMIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CNC2=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553477 |

Source

|

| Record name | 4-Ethynyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102301-81-5 |

Source

|

| Record name | 4-Ethynyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。